3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Overview
Description
3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 5-methyl-1H-imidazole with a suitable piperidine derivative, followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound could lead to the formation of secondary amines.
Scientific Research Applications
3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the piperidine and morpholine rings can interact with receptors and transporters in the body. These interactions can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-imidazole: Shares the imidazole ring structure.
Piperidine: Contains the piperidine ring.
Morpholine: Features the morpholine ring.
Uniqueness
What sets 3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one apart is the combination of these three distinct functional groups in a single molecule. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-14-11-18-16(19-14)13-20-6-2-3-15(12-20)4-5-17(22)21-7-9-23-10-8-21/h11,15H,2-10,12-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPXEJCGXJTFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN2CCCC(C2)CCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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